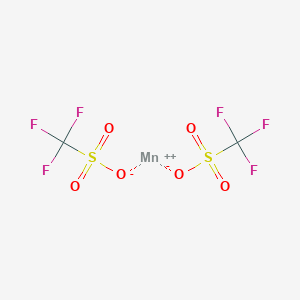
Manganesebis(trifluoromethanesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Manganesebis(trifluoromethanesulfonate) is typically prepared by reacting trifluoromethanesulfonic acid with anhydrous manganese salts, such as manganese chloride . The reaction is carried out in a polar solvent, and the product is purified by removing the solvent under reduced pressure . Industrial production methods follow similar principles but are scaled up to accommodate larger quantities .
Analyse Chemischer Reaktionen
Manganesebis(trifluoromethanesulfonate) is known for its catalytic properties in various organic reactions:
Oxidation Reactions: It catalyzes the oxidation of hydrocarbons, epoxidation, and C-H oxidation reactions.
Reduction Reactions: It can also facilitate reduction reactions, although this is less common.
Substitution Reactions: It is used in substitution reactions, particularly in the formation of organometallic compounds.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various organic substrates for substitution reactions . The major products formed depend on the specific reaction but often include oxidized hydrocarbons and epoxides .
Wissenschaftliche Forschungsanwendungen
Manganesebis(trifluoromethanesulfonate) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which manganesebis(trifluoromethanesulfonate) exerts its catalytic effects involves the activation of molecular oxygen or other oxidants, facilitating the transfer of oxygen atoms to the substrate . This process often involves the formation of manganese-oxo intermediates, which are highly reactive and can oxidize various organic substrates .
Vergleich Mit ähnlichen Verbindungen
Manganesebis(trifluoromethanesulfonate) is unique in its high catalytic efficiency and stability compared to other similar compounds. Some similar compounds include:
Zinc trifluoromethanesulfonate: Used in similar catalytic applications but with different reactivity profiles.
Iron(II) trifluoromethanesulfonate: Another catalyst with distinct properties and applications.
Nickel(II) bis(trifluoromethanesulfonimide): Used in organic synthesis but with different catalytic mechanisms.
These compounds share some similarities in their applications but differ in their specific reactivity and efficiency .
Eigenschaften
Molekularformel |
C2F6MnO6S2 |
|---|---|
Molekulargewicht |
353.08 g/mol |
IUPAC-Name |
manganese(2+);trifluoromethanesulfonate |
InChI |
InChI=1S/2CHF3O3S.Mn/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 |
InChI-Schlüssel |
HEYNLDRKZOOEDN-UHFFFAOYSA-L |
Kanonische SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



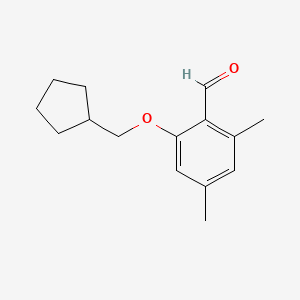
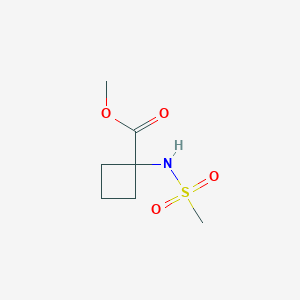

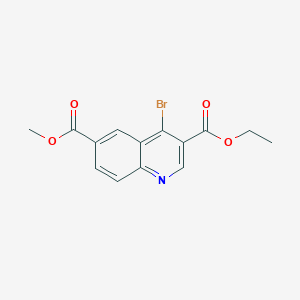
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13024520.png)
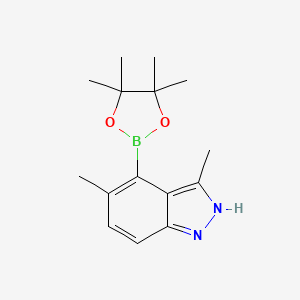
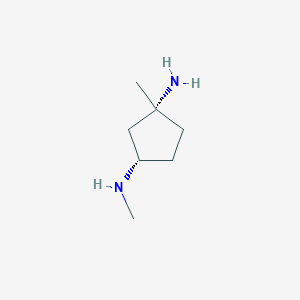
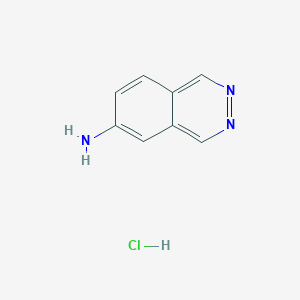

![7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13024553.png)
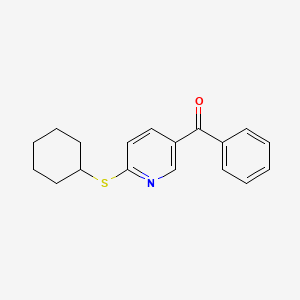
![trans-Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13024558.png)

